molecular formula C13H10N2O5 B14427423 1-(4-Methoxyphenyl)-2,4-dinitrobenzene CAS No. 86111-48-0

1-(4-Methoxyphenyl)-2,4-dinitrobenzene

Cat. No.: B14427423
CAS No.: 86111-48-0
M. Wt: 274.23 g/mol
InChI Key: TZCFWLIFZPVEDU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further substituted with two nitro groups

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2,4-dinitrobenzene typically involves nitration reactions. One common method is the nitration of 1-(4-Methoxyphenyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2,4-dinitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar compounds include other nitro-substituted aromatic compounds such as 1-(4-Methoxyphenyl)-2-nitrobenzene and 1-(4-Methoxyphenyl)-3,5-dinitrobenzene. Compared to these compounds, 1-(4-Methoxyphenyl)-2,4-dinitrobenzene exhibits unique reactivity due to the specific positioning of the nitro groups, which can influence its chemical behavior and applications.

Properties

CAS No.

86111-48-0

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,4-dinitrobenzene

InChI

InChI=1S/C13H10N2O5/c1-20-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15(18)19/h2-8H,1H3

InChI Key

TZCFWLIFZPVEDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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